(2-Chloro-4,5-difluorophenyl)(2,3-dihydroindol-1-yl)methanone
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Overview
Description
1-(2-Chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole is a synthetic organic compound characterized by the presence of a chlorinated and difluorinated benzoyl group attached to a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-4,5-difluorobenzoyl chloride+2,3-dihydro-1H-indoleEt3N1-(2-chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing chlorine or fluorine atoms.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
1-(2-Chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated and difluorinated benzoyl group can enhance binding affinity and specificity, while the indole moiety can interact with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoyl chloride
- 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperidine
Uniqueness
1-(2-Chloro-4,5-difluorobenzoyl)-2,3-dihydro-1H-indole is unique due to the combination of the indole moiety with the chlorinated and difluorinated benzoyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H10ClF2NO |
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Molecular Weight |
293.69 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-8-13(18)12(17)7-10(11)15(20)19-6-5-9-3-1-2-4-14(9)19/h1-4,7-8H,5-6H2 |
InChI Key |
PXVOPQDTYQXOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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